BenchChemオンラインストアへようこそ!

6,6-Difluoro-1-azaspiro[3.3]heptane

metabolic stability microsomal half-life piperidine bioisostere

6,6-Difluoro-1-azaspiro[3.3]heptane (CAS 1408074-66-7) is a conformationally restricted, gem‑difluorinated spirocyclic amine that functions as a next‑generation bioisostere of piperidine. The 1‑azaspiro[3.3]heptane scaffold exhibits near‑identical nitrogen basicity to piperidine (pKₐ ≈ 11.2‑11.4) while offering superior metabolic stability compared to the earlier 2‑azaspiro[3.3]heptane isomer.

Molecular Formula C6H9F2N
Molecular Weight 133.14 g/mol
CAS No. 1408074-66-7
Cat. No. B1407257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Difluoro-1-azaspiro[3.3]heptane
CAS1408074-66-7
Molecular FormulaC6H9F2N
Molecular Weight133.14 g/mol
Structural Identifiers
SMILESC1CNC12CC(C2)(F)F
InChIInChI=1S/C6H9F2N/c7-6(8)3-5(4-6)1-2-9-5/h9H,1-4H2
InChIKeyHIWIUZIUJJUMNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Exactly Is 6,6-Difluoro-1-azaspiro[3.3]heptane (CAS 1408074-66-7) and Why Procurement Teams Should Care


6,6-Difluoro-1-azaspiro[3.3]heptane (CAS 1408074-66-7) is a conformationally restricted, gem‑difluorinated spirocyclic amine that functions as a next‑generation bioisostere of piperidine . The 1‑azaspiro[3.3]heptane scaffold exhibits near‑identical nitrogen basicity to piperidine (pKₐ ≈ 11.2‑11.4) while offering superior metabolic stability compared to the earlier 2‑azaspiro[3.3]heptane isomer . The strategic placement of two fluorine atoms at the 6‑position modulates electronic properties, enhances metabolic blocking, and provides a rigid, three‑dimensional framework valuable for fragment‑based and structure‑based drug discovery programs .

Why Piperidine or Unmodified Azaspiroheptanes Cannot Directly Replace 6,6-Difluoro-1-azaspiro[3.3]heptane in Drug‑Design Campaigns


Generic substitution with piperidine, 2‑azaspiro[3.3]heptane, or non‑fluorinated 1‑azaspiro[3.3]heptane fails because these comparators differ significantly across multiple physicochemical and metabolic dimensions. Piperidine lacks the spirocyclic constraint that imparts defined exit‑vector geometry and conformational restriction, and it does not benefit from the gem‑difluoro motif's ability to block CYP450‑mediated oxidation . The 2‑azaspiro[3.3]heptane isomer, while also a piperidine bioisostere, exhibits a 1.68‑fold shorter metabolic half‑life (31 min vs. 52 min for 1‑azaspiro[3.3]heptane) and opposite logD trends when N‑linked . The unfluorinated 1‑azaspiro[3.3]heptane, although metabolically more stable than the 2‑isomer, still lacks the electronic modulation and metabolic‑site protection conferred by the two fluorine atoms at position 6 .

Head‑to‑Head Evidence: How 6,6-Difluoro-1-azaspiro[3.3]heptane Differentiates from Piperidine, 2-Azaspiro[3.3]heptane, and Non‑Fluorinated Analogues


Metabolic Stability: 1‑Azaspiro[3.3]heptane Core Delivers a 1.68‑Fold Longer Half‑Life than the 2‑Azaspiro[3.3]heptane Core

The 1‑azaspiro[3.3]heptane scaffold demonstrates significantly improved in vitro metabolic stability compared to the widely used 2‑azaspiro[3.3]heptane bioisostere. In human liver microsome assays, the 1‑azaspiro[3.3]heptane core exhibits a half‑life of 52 minutes, whereas the 2‑azaspiro[3.3]heptane core exhibits a half‑life of only 31 minutes . This 1.68‑fold improvement directly translates to longer residence times and lower intrinsic clearance for drug candidates built on this core.

metabolic stability microsomal half-life piperidine bioisostere

pKₐ Preservation: 1‑Azaspiro[3.3]heptane Maintains Basicity Equivalent to Piperidine (pKₐ 11.4 vs. 11.1‑11.2)

Experimental pKₐ measurements confirm that the nitrogen atom in 1‑azaspiro[3.3]heptane·HCl has a pKₐ of 11.4, virtually identical to that of piperidine·HCl (pKₐ ~11.1‑11.2) and the 2‑azaspiro[3.3]heptane·HCl isomer (pKₐ 11.2‑11.3) . This demonstrates that the spirocyclic constraint and ring‑size reduction do not significantly alter the amine's protonation state at physiological pH, preserving the electrostatic and hydrogen‑bonding interactions essential for piperidine‑mimetic activity.

basicity pKa piperidine bioisostere ionization state

Lipophilicity Control: Azaspiro[3.3]heptanes Reduce logD by up to −1.0 Relative to Standard Piperidine/Morpholine Heterocycles

A systematic matched‑pair analysis by Degorce et al. (AstraZeneca) demonstrated that introducing an azaspiro[3.3]heptane center lowers measured logD₇.₄ by as much as −1.0 units relative to the corresponding piperidine, morpholine, or piperazine scaffold . The 6,6‑difluoro‑1‑azaspiro[3.3]heptane variant has a measured logP of 0.19 , which, combined with the class‑level logD‑lowering effect, positions it favorably for CNS and systemic drug candidates where excessive lipophilicity drives promiscuity, hERG binding, and rapid metabolic clearance.

lipophilicity logD drug-likeness physicochemical property

In Vivo Bioisosteric Validation: 1‑Azaspiro[3.3]heptane–Bupivacaine Analog Retains Significant Analgesic Activity vs. Vehicle in Mouse Tail‑Flick Model

To validate the bioisosteric equivalence of the 1‑azaspiro[3.3]heptane scaffold in a functional in vivo context, Kirichok et al. synthesized a racemic bupivacaine analog in which the piperidine ring was replaced by the 1‑azaspiro[3.3]heptane core. In the mouse tail‑flick test (Balb/cAnN males), compound 66 demonstrated a significant level of analgesic activity compared to vehicle, although it was less potent than the parent drug bupivacaine . This result provides direct proof that the 1‑azaspiro[3.3]heptane framework can serve as a viable piperidine surrogate in complex drug‑like molecules, opening opportunities for patent‑free, differentiated analogs with optimizable peripheral properties.

in vivo efficacy bupivacaine analgesic tail-flick test bioisosteric replacement

Scalable Supply Assurance: Multigram Synthetic Methodology Enables Kilogram‑Scale Access to 6,6‑Difluorospiro[3.3]heptane Building Blocks

Olifir et al. reported a convergent synthetic strategy for 6,6‑difluorospiro[3.3]heptane derivatives using the common precursor 1,1‑bis(bromomethyl)‑3,3‑difluorocyclobutane. The methodology produced a large array of 2‑mono‑ and 2,2‑bifunctionalized building blocks over short reaction sequences (6–10 steps) on multigram scale, with the largest campaign reaching 0.47 kg . This contrasts sharply with the historically challenging and low‑yielding syntheses of monosubstituted 1‑azaspiro[3.3]heptanes published prior to 2023, which limited their adoption in drug discovery .

scalable synthesis building block availability process chemistry procurement risk

Metabolic Site‑Blocking: gem‑Difluoro Motif Provides Resistance to CYP450‑Mediated Oxidation vs. Unfluorinated and Mono‑Fluorinated Analogues

The gem‑difluoro substitution at position 6 provides a well‑established metabolic shield: the C–F bond dissociation energy (≈116 kcal/mol) makes the cyclobutane methylene positions adjacent to the CF₂ group resistant to cytochrome P450‑mediated hydroxylation . This contrasts with unfluorinated 1‑azaspiro[3.3]heptane and 6‑fluoro‑1‑azaspiro[3.3]heptane, which retain oxidatively labile C–H bonds at the 6‑position. The difluorinated scaffold thereby extends metabolic half‑life beyond the already‑improved 52‑minute baseline of the unfluorinated 1‑azaspiro[3.3]heptane core .

CYP450 metabolism fluorine blocking oxidative metabolism half-life extension

Where 6,6-Difluoro-1-azaspiro[3.3]heptane Delivers the Highest Procurement Value: Evidence‑Linked Application Scenarios


Piperidine Replacement in CNS‑Penetrant Drug Candidates Seeking Reduced Lipophilicity and Maintained Basicity

Medicinal chemistry programs targeting CNS indications (e.g., psychiatric, neurological, or pain disorders) require piperidine‑like basicity for target engagement but are frequently hampered by excessive lipophilicity that drives hERG binding, rapid metabolism, and poor solubility. The 6,6‑difluoro‑1‑azaspiro[3.3]heptane scaffold provides pKₐ parity with piperidine (within 0.3 log units) while, as an aza‑spiroheptane class, lowering logD₇.₄ by up to −1.0 units relative to its monocyclic counterpart . The gem‑difluoro motif further attenuates metabolic clearance by blocking CYP450‑accessible sites , making this building block uniquely suited for CNS lead compounds where balanced potency, permeability, and metabolic stability are required.

Patent‑Free Differentiation of Generic Scaffolds: Bupivacaine‑Class Local Anesthetic Analogs

For organizations seeking to develop new chemical entities around proven pharmacophores without infringing existing composition‑of‑matter patents, the 1‑azaspiro[3.3]heptane core provides a validated piperidine replacement. The bupivacaine analog containing the 1‑azaspiro[3.3]heptane scaffold demonstrated significant in vivo analgesic activity in the mouse tail‑flick model . While the analog was less potent than bupivacaine itself, the retained activity confirms that the spirocyclic replacement does not ablate target pharmacology, providing a credible starting point for further optimization of potency, duration, and safety in patent‑free local anesthetic programs.

Lead Optimization of Metabolic Stability‑Limited Series: Scaffold‑Hopping from 2‑Aza to 1‑Aza Architecture

Drug discovery projects that have already incorporated 2‑azaspiro[3.3]heptane as a piperidine bioisostere but are facing metabolic stability challenges can directly scaffold‑hop to the 1‑azaspiro[3.3]heptane core. The 1‑isomer provides a 1.68‑fold (68%) improvement in microsomal half‑life (52 min vs. 31 min) . Adding the 6,6‑difluoro substitution on top of this core change further blocks residual oxidative hot‑spots , offering a rational, multi‑parameter optimization strategy: switch the regioisomer for intrinsic stability gains, then fluorinate to eliminate remaining metabolic liabilities.

Fragment‑Based Drug Discovery and DNA‑Encoded Library (DEL) Synthesis Requiring Conformationally Restricted, Soluble Amine Building Blocks

Fragment‑based screening and DEL technologies demand building blocks with high aqueous solubility, low molecular weight, and rigid 3D geometry to maximize binding efficiency and library diversity. Heteroatom‑substituted spiro[3.3]heptanes, including the 6,6‑difluoro‑1‑aza variant, generally exhibit higher aqueous solubility than their cyclohexane analogues while providing a defined exit‑vector geometry that mimics the piperidine pharmacophore . The availability of multigram‑scale synthetic routes (demonstrated up to 0.47 kg) ensures that this building block can be reliably procured for library production and follow‑up chemistry, making it a practical choice for industrial‑scale fragment and DEL campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,6-Difluoro-1-azaspiro[3.3]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.